2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid
Description
Properties
CAS No. |
89218-93-9 |
|---|---|
Molecular Formula |
C16H21N3O4 |
Molecular Weight |
319.36 g/mol |
IUPAC Name |
2-[(6-butyl-1H-benzimidazol-2-yl)methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C16H21N3O4/c1-2-3-4-11-5-6-12-13(7-11)18-14(17-12)8-19(9-15(20)21)10-16(22)23/h5-7H,2-4,8-10H2,1H3,(H,17,18)(H,20,21)(H,22,23) |
InChI Key |
BPAKHOJZCPLHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Introduction of Diacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
2,2’-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2,2’-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of key signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s butyl group may introduce steric hindrance during synthesis, as seen in failed imidazole ring-forming reactions in analogous studies .
- Structure-Activity Relationships (SAR) :
- Gaps in Data : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the provided evidence, necessitating further empirical validation.
Biological Activity
2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a compound derived from the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential as anticancer agents, antifungals, and other therapeutic applications. This article explores the biological activity of this specific compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzimidazole core, which is significant for its interaction with biological targets.
Benzimidazole derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole compounds inhibit enzymes involved in DNA replication and repair, contributing to their anticancer properties.
- Interference with Cell Cycle Progression : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Metal Chelation : The nitrogen atoms in the imidazole ring can chelate metal ions, which may play a role in their pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 29.5 | Induction of apoptosis |
| HeLa | 33.8 | Cell cycle arrest and apoptosis |
In an MTT assay conducted on colon cancer (HCT-116) and cervical cancer (HeLa) cells, the compound showed a strong antiproliferative effect at low concentrations. Notably, it exhibited minimal toxicity towards non-cancerous HEK-293 cells, indicating a selective action against cancer cells .
Antifungal Activity
Additionally, benzimidazole derivatives have been investigated for antifungal properties. While specific data on this compound's antifungal activity is limited, related benzimidazole compounds have shown promising results against various fungal strains.
Case Studies
- Study on Anticancer Efficacy : A study published in PMC explored the synthesis and biological evaluation of several benzimidazole derivatives, including those similar to our compound. The results indicated that these derivatives could effectively inhibit the growth of cancer cells while sparing normal cells .
- Mechanistic Study : Another research article focused on the mechanistic pathways involved in the anticancer effects of benzimidazole derivatives. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways and affect cell signaling pathways critical for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
